Cas no 74973-61-8 (Trisnorcybrodolide)

Trisnorcybrodolide 化学的及び物理的性質
名前と識別子
-
- Trisnorcybrodolide
- 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one
- starbld0010956
- Trisnorbrodolide
- SY286333
- 74973-61-8
- 6-(2-hydroxyethyl)-5,7-dimethyl-3H-2-benzofuran-1-one
- MFCD28336729
- E86362
-
- MDL: MFCD28336729
- インチ: InChI=1S/C12H14O3/c1-7-5-9-6-15-12(14)11(9)8(2)10(7)3-4-13/h5,13H,3-4,6H2,1-2H3
- InChIKey: HBPMCWYUOMPOKT-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C(=C1CCO)C)C(=O)OC2
計算された属性
- せいみつぶんしりょう: 206.094294304g/mol
- どういたいしつりょう: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
Trisnorcybrodolide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1192472-5g |
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one |
74973-61-8 | 95% | 5g |
$1760 | 2024-07-19 | |
eNovation Chemicals LLC | Y1192472-1g |
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one |
74973-61-8 | 95% | 1g |
$865 | 2024-07-19 | |
1PlusChem | 1P01XFLI-5g |
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one |
74973-61-8 | ≥95% | 5g |
$2155.00 | 2024-04-21 | |
Aaron | AR01XFTU-1g |
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one |
74973-61-8 | 95% | 1g |
$996.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1192472-0.1g |
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one |
74973-61-8 | 95% | 0.1g |
$270 | 2025-02-27 | |
eNovation Chemicals LLC | Y1192472-0.25g |
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one |
74973-61-8 | 95% | 0.25g |
$430 | 2025-02-27 | |
1PlusChem | 1P01XFLI-250mg |
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one |
74973-61-8 | ≥95% | 250mg |
$551.00 | 2024-04-21 | |
1PlusChem | 1P01XFLI-1g |
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one |
74973-61-8 | ≥95% | 1g |
$1036.00 | 2024-04-21 | |
1PlusChem | 1P01XFLI-100mg |
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one |
74973-61-8 | ≥95% | 100mg |
$471.00 | 2024-04-21 | |
Aaron | AR01XFTU-100mg |
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one |
74973-61-8 | 95% | 100mg |
$442.00 | 2025-02-12 |
Trisnorcybrodolide 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
Trisnorcybrodolideに関する追加情報
Professional Introduction to Compound CAS No. 74973-61-8 and Product Name: Trisnorcybrodolide
The compound with the CAS number 74973-61-8 and the product name Trisnorcybrodolide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. Trisnorcybrodolide, characterized by its complex molecular framework, is a derivative of cybrodolide, a naturally occurring compound known for its bioactive properties. The detailed study of this molecule has opened new avenues in drug discovery and molecular pharmacology.
In recent years, the exploration of natural products and their derivatives has become a cornerstone in the development of novel pharmaceuticals. Trisnorcybrodolide, with its intricate structure, has been subject to extensive research to elucidate its mechanism of action and potential benefits. The compound’s molecular architecture suggests a high degree of specificity, which is crucial for developing targeted therapies. This feature makes it an attractive candidate for further investigation in various biomedical applications.
One of the most compelling aspects of Trisnorcybrodolide is its interaction with biological targets. Preliminary studies have indicated that it exhibits potent activity against certain enzymes and receptors, which are implicated in various diseases. These findings align with the growing interest in small-molecule modulators that can selectively interfere with pathological pathways. The compound’s ability to modulate these targets without significant off-target effects makes it a promising candidate for clinical development.
The synthesis of Trisnorcybrodolide presents unique challenges due to its complex structure. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that the final product meets stringent pharmaceutical standards. The synthetic route involves multiple steps, including functional group transformations and stereochemical control, which are critical for obtaining the desired molecule. These efforts underscore the importance of innovative synthetic strategies in modern drug development.
Recent advancements in computational chemistry have further enhanced the understanding of Trisnorcybrodolide’s properties. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers predict its efficacy and potential side effects. These computational approaches complement experimental data, offering a holistic view of the compound’s behavior at the molecular level. Such integrative studies are essential for optimizing drug design and improving therapeutic outcomes.
The pharmacological profile of Trisnorcybrodolide has been evaluated through both in vitro and in vivo experiments. In vitro studies have demonstrated its ability to inhibit specific enzymatic activities relevant to diseases such as cancer and neurodegenerative disorders. In vivo models have corroborated these findings, showing that the compound can modulate disease-related pathways effectively. These results highlight the potential of Trisnorcybrodolide as a lead compound for further therapeutic development.
Future research on Trisnorcybrodolide is expected to focus on optimizing its pharmacokinetic properties and exploring new therapeutic applications. By refining its chemical structure, researchers aim to enhance its bioavailability and reduce any potential toxicity. Additionally, investigating its effects in diverse disease models will provide a broader understanding of its therapeutic potential. Collaborative efforts between academia and industry are crucial for translating these findings into clinical practice.
The significance of Trisnorcybrodolide extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for designing novel molecules with improved efficacy and safety profiles. The insights gained from studying this compound contribute to the broader field of medicinal chemistry, fostering innovation in drug discovery. As research progresses, Trisnorcybrodolide is poised to play a pivotal role in shaping future therapeutic strategies.
74973-61-8 (Trisnorcybrodolide) 関連製品
- 2680671-88-7(Benzyl 3-hydroxy-8-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)
- 1823988-92-6(2-(2-Bromo-3-hydroxy-4-methoxyphenyl)propanenitrile)
- 1780325-79-2(5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid)
- 38869-19-1(Lithium;pentanoate)
- 893933-55-6(1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo3,4-dpyrimidine)
- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)
- 1478482-06-2(4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one)
- 929-12-4(4,4-Difluoro-3-butenylacetate)
- 1707391-50-1(Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate)




